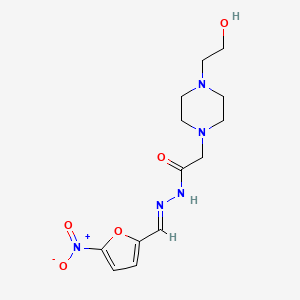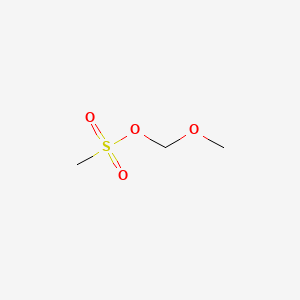
Methoxymethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl methanesulfonate is an organic compound with the molecular formula C3H8O4S. It is a methanesulfonate ester resulting from the formal condensation of methanesulfonic acid with methanol. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical reactions and industrial applications.
Preparation Methods
Methoxymethyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with methanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methoxymethyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation and reduction under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and methanol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxymethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methoxymethyl ethers.
Biology: Its alkylating properties make it useful in studying DNA methylation and other biochemical processes.
Medicine: It is used in the development of certain pharmaceuticals and as a model compound in drug research.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The primary mechanism by which methoxymethyl methanesulfonate exerts its effects is through alkylation. It transfers its methoxymethyl group to nucleophilic sites on other molecules, such as DNA, proteins, and other cellular components. This alkylation can lead to changes in the structure and function of these molecules, affecting various biological pathways and processes.
Comparison with Similar Compounds
Methoxymethyl methanesulfonate can be compared to other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate. While all these compounds share similar alkylating properties, this compound is unique in its specific reactivity and applications. Other similar compounds include:
Methyl methanesulfonate: Known for its use in mutagenesis studies.
Ethyl methanesulfonate: Used in genetic research and as a chemical mutagen.
This compound stands out due to its specific applications in organic synthesis and its unique reactivity profile.
Properties
CAS No. |
25289-73-0 |
|---|---|
Molecular Formula |
C3H8O4S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
methoxymethyl methanesulfonate |
InChI |
InChI=1S/C3H8O4S/c1-6-3-7-8(2,4)5/h3H2,1-2H3 |
InChI Key |
PBBMSAIQHFNRCR-UHFFFAOYSA-N |
Canonical SMILES |
COCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


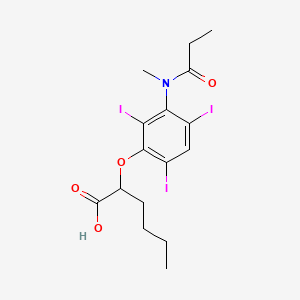
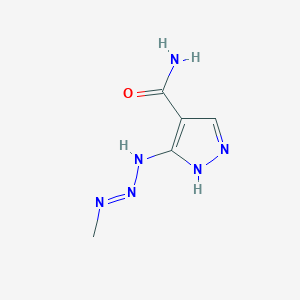
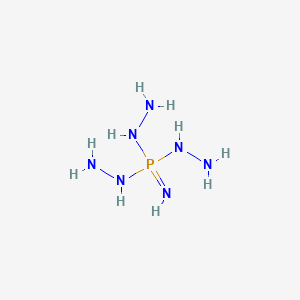
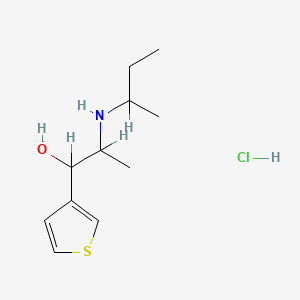
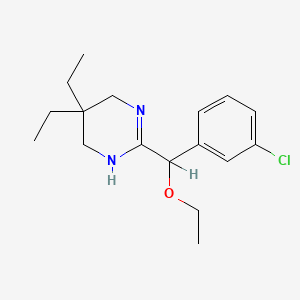
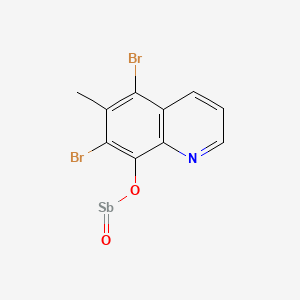
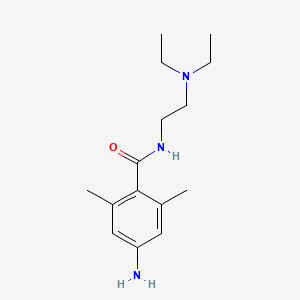
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
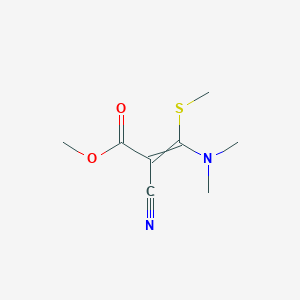
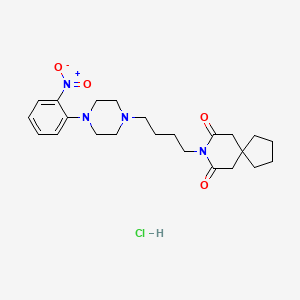
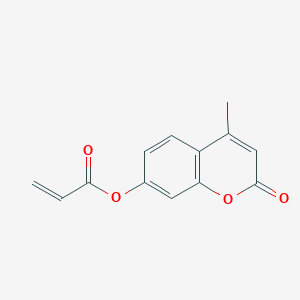
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

